molecular formula C9H7ClN2O B14812523 5-Chloro-4-cyclopropoxypicolinonitrile

5-Chloro-4-cyclopropoxypicolinonitrile

Cat. No.: B14812523
M. Wt: 194.62 g/mol
InChI Key: DXJIGMHFNFOLHC-UHFFFAOYSA-N
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Description

5-Chloro-4-cyclopropoxypicolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of a chlorine atom at the 5-position and a cyclopropoxy group at the 4-position of the picolinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-cyclopropoxypicolinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropicolinonitrile and cyclopropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Cyclopropoxylation: The cyclopropanol is reacted with 5-chloropicolinonitrile in the presence of a suitable catalyst, such as a palladium complex, to introduce the cyclopropoxy group at the 4-position.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

5-Chloro-4-cyclopropoxypicolinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-4-methoxypicolinonitrile: Similar structure with a methoxy group instead of a cyclopropoxy group.

    5-Chloro-4-ethoxypicolinonitrile: Similar structure with an ethoxy group instead of a cyclopropoxy group.

    5-Chloro-4-propoxypicolinonitrile: Similar structure with a propoxy group instead of a cyclopropoxy group.

Uniqueness

5-Chloro-4-cyclopropoxypicolinonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-chloro-4-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C9H7ClN2O/c10-8-5-12-6(4-11)3-9(8)13-7-1-2-7/h3,5,7H,1-2H2

InChI Key

DXJIGMHFNFOLHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC(=C2)C#N)Cl

Origin of Product

United States

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